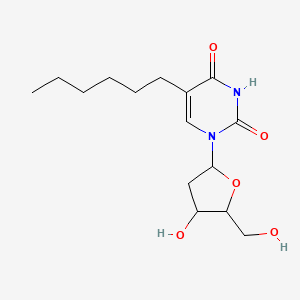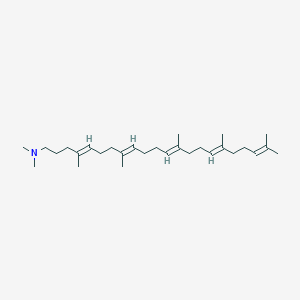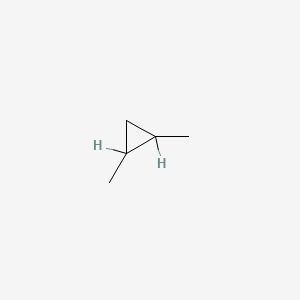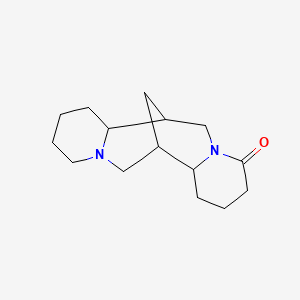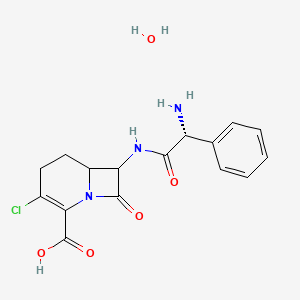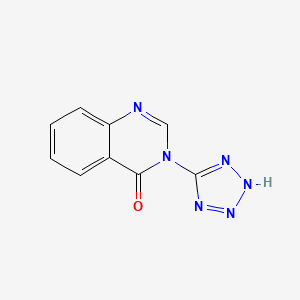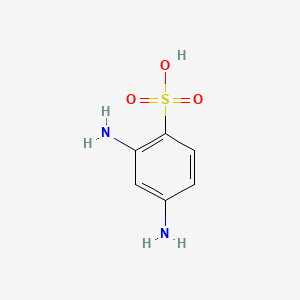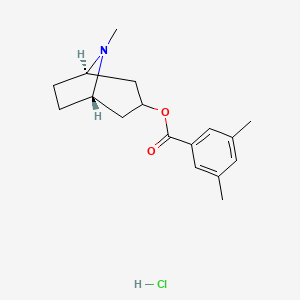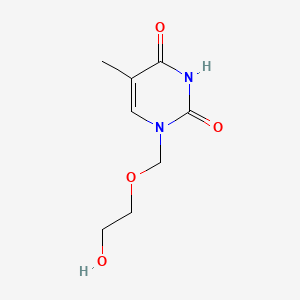
1-(2-Hydroxyethoxy)methyl-5-methyluracil
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1-(2-Hydroxyethoxy)methyl-5-methyluracil, like acyclic nucleosides, involves direct coupling processes. For instance, Lin and Liu (1985) synthesized acyclic nucleosides by coupling bis(trimethylsilyl)-5-benzyluracil with chloromethyl ether, achieving potent inhibitors of uridine phosphorylase with excellent water solubility, critical for chemotherapeutic applications (Lin & Liu, 1985).
Molecular Structure Analysis
Research on the molecular structure of derivatives of this compound indicates the formation of dimeric molecules in crystalline phases, contributing to the understanding of their self-assembly and interaction capabilities (Ivanov et al., 2005).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including halogenation and nitration, leading to the synthesis of novel compounds with potential for further study (Chernikova & Yunusov, 2020).
Physical Properties Analysis
The physical properties of derivatives, like 5-hydroxy-6-methyluracil, have been studied, showing their efficiency as scavengers of peroxy radicals. This reactivity is essential for understanding the compound's stability and reactivity under various conditions (Kabalnova et al., 2008).
Chemical Properties Analysis
The acid-base properties and reactivity of derivatives like 5-hydroxy-1,3,6-trimethyluracil have been detailed through experimental studies, providing insights into their behavior in aqueous solutions and their potential for various applications (Petrova et al., 2020).
Scientific Research Applications
Diagnostic Agent Evaluation
1-(2-Hydroxyethoxy)methyl-5-methyluracil has been explored as a potential tumor diagnostic agent. A study by Lee et al. (1985) synthesized a tritium-labelled version of this compound for evaluation in diagnosing Lewis Lung carcinomas in mice. However, the compound was deemed unsuitable as a diagnostic agent due to low tumor uptake and rapid urinary elimination (Lee et al., 1985).
Antiviral Research
Tanaka et al. (1992) investigated the anti-HIV-1 activity of derivatives of this compound, noting that certain substitutions improved its original anti-HIV-1 activity (Tanaka et al., 1992).
Cytotoxicity Studies
Kundu et al. (1996) reported on the cytotoxicities of 5-(Acylethynyl)-1-(2-hydroxyethoxy)methyluracils. These compounds demonstrated high activity against specific cell lines, suggesting potential for therapeutic applications (Kundu et al., 1996).
Antioxidant Properties
Research into the antioxidant properties of related compounds like 5-Hydroxy-6-methyluracil has shown effectiveness in scavenging peroxy radicals, indicating potential use in oxidative stress-related applications (Kabalnova et al., 2008).
Acid-Base Properties
Petrova et al. (2020) studied 5-Hydroxy-1,3,6-trimethyluracil, elucidating its acid-base properties in aqueous solutions. Understanding these properties is vital for applications in various chemical and biochemical processes (Petrova et al., 2020).
Interaction with Viral Enzymes
Chiou and Cheng (1985) investigated the interaction of the triphosphates of various nucleoside analogs, including this compound, with Epstein-Barr virus DNA polymerase. This research provides insights into the molecular mechanisms of antiviral activity (Chiou & Cheng, 1985).
Chemical Synthesis and Modifications
Several studies have focused on the synthesis and chemical modifications of this compound and its derivatives, exploring their biological effects and potential therapeutic applications (Schroeder et al., 1981), (Schroeder et al., 1981).
Mechanism of Action
Target of Action
1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone compound
Mode of Action
The compound is a purine nucleoside analog. It exhibits antiviral and antitumor activities and has the ability to protect nerve cells . The compound can be incorporated into the DNA chain during biochemical processes, thereby interfering with its normal function .
Result of Action
The compound’s interaction with DNA can result in the inhibition of cell replication, which may contribute to its antiviral and antitumor activities . It may also have neuroprotective effects .
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKOZYBRBNGECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218849 | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68724-11-8 | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068724118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

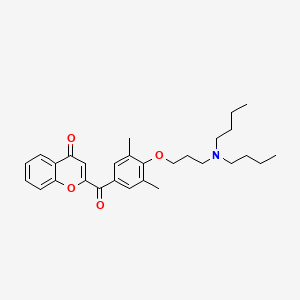
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
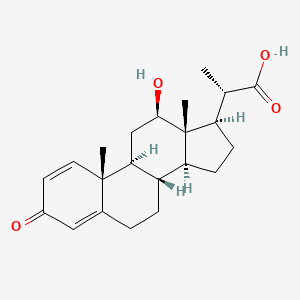
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
